5-(Chloromethyl)-2,2,5-trimethylheptane

Catalog No.
S14052527
CAS No.
M.F
C11H23Cl
M. Wt
190.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chloromethyl)-2,2,5-trimethylheptane

Product Name

5-(Chloromethyl)-2,2,5-trimethylheptane

IUPAC Name

5-(chloromethyl)-2,2,5-trimethylheptane

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

InChI

InChI=1S/C11H23Cl/c1-6-11(5,9-12)8-7-10(2,3)4/h6-9H2,1-5H3

InChI Key

RCSCTSRMNYWODR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(C)(C)C)CCl

5-(Chloromethyl)-2,2,5-trimethylheptane is a branched alkane characterized by its unique structure, which includes a chloromethyl group attached to a trimethylheptane backbone. The molecular formula for this compound is C10H21ClC_{10}H_{21}Cl, indicating the presence of ten carbon atoms, twenty-one hydrogen atoms, and one chlorine atom. Its structural uniqueness arises from the specific arrangement of methyl groups and the chloromethyl substituent, which influences its chemical behavior and potential applications.

Typical of alkanes and haloalkanes:

  • Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as alcohols or amines.
  • Elimination Reactions: Under certain conditions, particularly in the presence of bases, this compound can undergo elimination reactions to form alkenes.
  • Halogenation: In the presence of light or heat, 5-(chloromethyl)-2,2,5-trimethylheptane can react with halogens (e.g., bromine or chlorine) to yield dihaloalkanes or polyhalogenated derivatives.
  • Combustion: Like other hydrocarbons, it can combust in oxygen to produce carbon dioxide and water.

While specific biological activity data for 5-(chloromethyl)-2,2,5-trimethylheptane is limited, compounds with similar structures often exhibit varying degrees of biological activity. Generally, haloalkanes can demonstrate toxicity and potential bioactivity due to their ability to interact with biological macromolecules. Further studies would be necessary to elucidate its specific biological effects.

The synthesis of 5-(chloromethyl)-2,2,5-trimethylheptane can be achieved through several methods:

  • Alkylation Reactions: Starting from 2,2,5-trimethylheptane, chloromethylation can be performed using chloromethyl methyl ether or chloromethane in the presence of a strong acid catalyst.
  • Friedel-Crafts Reaction: This method involves the alkylation of aromatic compounds with chlorinated hydrocarbons in the presence of a Lewis acid catalyst.
  • Radical Halogenation: This process involves the reaction of 2,2,5-trimethylheptane with chlorine gas under UV light to introduce the chloromethyl group.

5-(Chloromethyl)-2,2,5-trimethylheptane has potential applications in various fields:

  • Chemical Intermediate: It can serve as a precursor for the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its structural characteristics, it may find use in drug development as a building block for biologically active compounds.
  • Polymer Chemistry: This compound may be utilized in the production of specialty polymers or as a modifier for existing polymer systems.

Several compounds share structural similarities with 5-(chloromethyl)-2,2,5-trimethylheptane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Chloro-2,2-dimethylpentaneC7H15ClC_7H_{15}ClFewer carbon atoms; different branching pattern
3-Bromo-3-methylhexaneC7H15BrC_7H_{15}BrContains bromine instead of chlorine
4-Chloro-3-methylhexaneC7H15ClC_7H_{15}ClDifferent position of chlorine substitution
3-Chloro-4-methylpentaneC7H15ClC_7H_{15}ClDifferent branching and substitution position

Uniqueness

The uniqueness of 5-(chloromethyl)-2,2,5-trimethylheptane lies in its specific branching pattern and the position of the chloromethyl group. This arrangement affects its physical properties such as boiling point and reactivity compared to isomers and other similar compounds. The presence of both branched alkyl chains and a halogen substituent makes it particularly interesting for further chemical exploration and application development.

XLogP3

5

Exact Mass

190.1488284 g/mol

Monoisotopic Mass

190.1488284 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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